molecular formula C11H10BrN3O2 B11326456 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]propanamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11326456
M. Wt: 296.12 g/mol
InChI Key: MTNXUOGAACZIHQ-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]propanamide is a chemical compound with the molecular formula C9H10BrN3O2 It is characterized by the presence of a bromophenyl group attached to an oxadiazole ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves the reaction of 4-bromobenzohydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential antimicrobial and antiproliferative properties.

    Medicine: Research has explored its use as a potential therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and antiproliferative activities. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group and, consequently, exhibit different reactivity and applications .

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C11H10BrN3O2/c1-2-9(16)13-11-10(14-17-15-11)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15,16)

InChI Key

MTNXUOGAACZIHQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NON=C1C2=CC=C(C=C2)Br

Origin of Product

United States

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